molecular formula C22H22N2O4SD4.HCl B602453 Diltiazem-d4 Hydrochloride CAS No. 1217769-52-2

Diltiazem-d4 Hydrochloride

Cat. No. B602453
M. Wt: 455.01
InChI Key:
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Description

Diltiazem-d4 Hydrochloride is a pharmaceutical compound used primarily as a calcium channel blocker . Its chemical name is 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride . It is commonly prescribed for conditions such as high blood pressure, angina, and certain heart arrhythmias .


Synthesis Analysis

The synthesis of Diltiazem-d4 Hydrochloride involves several steps, including the acetylation of the parent compound, followed by the introduction of the dimethylaminoethyl group. The final product is obtained through a series of chemical transformations, resulting in the labeled compound with deuterium (d4) substitution .


Molecular Structure Analysis

The molecular formula of Diltiazem-d4 Hydrochloride is C22H23D4ClN2O4S , with a molecular weight of 455.0 g/mol . Its chemical structure consists of a benzothiazepine ring system, an acetyloxy group, and a dimethylaminoethyl side chain . The deuterium substitution provides a unique isotopic label for tracking the compound.


Chemical Reactions Analysis

Diltiazem-d4 Hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and conjugation. These reactions can lead to the formation of impurities or degradation products. Analyzing these reactions is crucial for ensuring the stability and quality of the drug product during its shelf life .


Physical And Chemical Properties Analysis

  • Stability : The compound is sensitive to light and moisture, necessitating proper storage conditions .

Scientific Research Applications

1. Cardiovascular Disorders and Angina Pectoris

Diltiazem hydrochloride, a calcium antagonist, is widely used in treating cardiovascular disorders and angina pectoris. Its efficacy in these applications is well-documented, though it may cause rare orbital and ocular symptoms as side effects (Friedland, Kaplan, Lahav, & Shapiro, 1993).

2. Release Rate Control in Drug Delivery

Research has focused on the effect of hydrophilic polymers on the release of diltiazem hydrochloride from elementary osmotic pumps. The drug's high aqueous solubility poses a challenge, and incorporating polymers can effectively control its release rate (Prabakaran, Singh, Kanaujia, & Vyas, 2003).

3. Enhancement of Transdermal Drug Delivery

Studies have investigated the use of ionic liquids as enhancers for the transdermal permeation of diltiazem hydrochloride. This research is significant for improving drug delivery methods, particularly for the hydrochloride salt and free base forms of the drug (Monti, Egiziano, Burgalassi, Chetoni, Chiappe, Sanzone, & Tampucci, 2017).

4. Sustained Drug Delivery Systems

Innovations in sustained drug delivery systems for diltiazem hydrochloride have been explored, including in situ forming biodegradable systems. These systems aim to control the release of the drug and reduce the initial burst effect, providing a more consistent drug delivery profile (Kranz & Bodmeier, 2007).

5. Chromatographic Analysis

Significant work has been done on the chromatographic analysis of diltiazem hydrochloride, including methods for resolving its optical isomers. This research is crucial for quality control and ensuring the purity of the drug (Ishii, Minato, Nishimura, Miyamoto, & Sato, 1994).

6. Bioavailability and Drug Formulation

Research has also focused on the development of novel bioadhesive buccal formulations of diltiazem hydrochloride, aiming to enhance its bioavailability and provide an alternative to conventional oral routes. Such advancements offer significant improvements in drug delivery efficiency (Shayeda, Gannu, Palem, & Rao, 2009).

Safety And Hazards

  • Hazardous Reactions : None reported, but standard safety precautions apply .

Future Directions

: A novel stability-indicating method for known and unknown impurities profiling for diltiazem hydrochloride pharmaceutical dosage form (tablets) : LGC Standards - Diltiazem-d4 Hydrochloride

properties

IUPAC Name

[(2S,3S)-2-(4-methoxyphenyl)-4-oxo-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i13D2,14D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRXZJPWHTXQRI-DJWNGNTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N(C)C)N1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diltiazem-d4 Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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